N-[(1-benzylpiperidin-3-yl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide
Description
Starting Materials: The benzylpiperidine intermediate and ethylene oxide.
Reaction Conditions: This step is typically performed under basic conditions using a strong base like sodium hydride or potassium tert-butoxide.
Procedure: Ethylene oxide is added to the benzylpiperidine intermediate in the presence of the base, and the mixture is stirred at low temperatures to control the reaction rate.
Formation of the Carboxamide
Starting Materials: The hydroxyethyl-substituted benzylpiperidine and an appropriate carboxylic acid derivative (e.g., acyl chloride or anhydride).
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent like dichloromethane.
Procedure: The carboxylic acid derivative is added to the hydroxyethyl-substituted benzylpiperidine in the presence of the coupling agent, and the mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-3-yl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c25-14-11-20-10-4-5-13-24(20)21(26)22-15-19-9-6-12-23(17-19)16-18-7-2-1-3-8-18/h1-3,7-8,19-20,25H,4-6,9-17H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMFPHCGPUVZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)NCC2CCCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpiperidin-3-yl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide typically involves multiple steps:
-
Formation of the Benzylpiperidine Intermediate
Starting Materials: Benzyl chloride and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like toluene or dichloromethane.
Procedure: Benzyl chloride is added dropwise to a solution of piperidine and the base, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the hydroxyethyl group can lead to the formation of a carboxylic acid derivative.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Products: Reduction of the carboxamide group can yield the corresponding amine.
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Substitution
Reagents: Nucleophiles such as alkoxides or amines.
Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(1-benzylpiperidin-3-yl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand for receptor binding studies or as a probe to investigate cellular pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity as an analgesic, anti-inflammatory, or neuroprotective agent, among other possible pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-3-yl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide: Similar structure but with a different substitution pattern on the piperidine ring.
N-[(1-phenylpiperidin-3-yl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide: Similar structure with a phenyl group instead of a benzyl group.
N-[(1-benzylpiperidin-3-yl)methyl]-2-(2-methoxyethyl)piperidine-1-carboxamide: Similar structure with a methoxyethyl group instead of a hydroxyethyl group.
Uniqueness
N-[(1-benzylpiperidin-3-yl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide is unique due to its specific substitution pattern and the presence of both hydroxyethyl and benzyl groups. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
